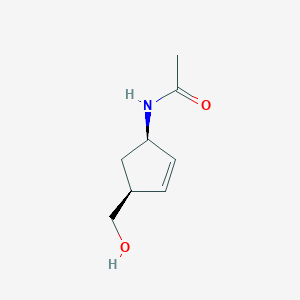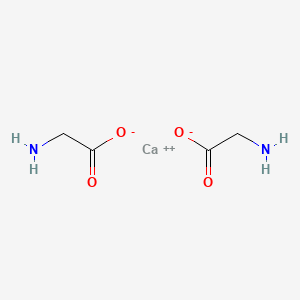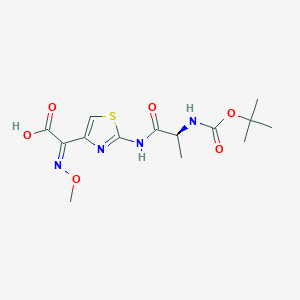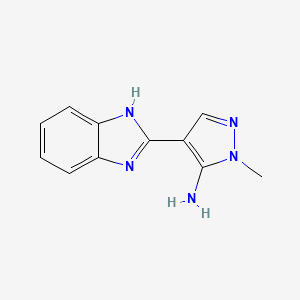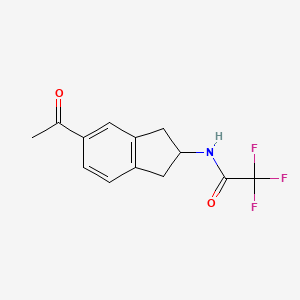
Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-
説明
Synthesis Analysis
The synthesis of various acetamide derivatives with trifluoroacetyl groups has been explored in several studies. For instance, N-(3-Trifluoroacetyl-indol-7-yl) acetamides were synthesized through a Beckmann rearrangement followed by trifluoroacetylation, showing potential antiplasmodial properties . Similarly, N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds were prepared using chloromethyltrichlorosilane and methanolysis or hydrolysis, with the silicon atom exhibiting pentacoordination or hexacoordination in different adducts . The synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved unexpectedly from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Additionally, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate .
Molecular Structure Analysis
The molecular structures of these acetamide derivatives were characterized using various spectroscopic techniques. X-ray diffraction, NMR, and IR spectroscopy were commonly used to determine the molecular configurations and intermolecular interactions. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated, revealing a monoclinic space group . The structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was also determined by X-ray crystallography and supported by DFT calculations .
Chemical Reactions Analysis
The reactivity of these acetamide derivatives was investigated in various chemical reactions. The study of N-(3-Trifluoroacetyl-indol-7-yl) acetamides revealed their potential to inhibit the plasmodial parasite by molecular docking against parasite lactate dehydrogenase . The reactivity of silylated derivatives of N-(2-hydroxyphenyl)acetamide was explored, leading to the synthesis of new compounds with potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these acetamide derivatives were analyzed through experimental and theoretical methods. The dynamic stereochemistry of silylated acetamides was studied using dynamic 19F NMR spectroscopy, revealing activation barriers for permutational isomerization . The vibrational frequencies and corresponding assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using FT-IR and NMR spectroscopies, complemented by DFT calculations . The crystal structure characterization of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide provided insights into its intermolecular hydrogen bonding patterns .
Case Studies
Several case studies were highlighted in the research, such as the evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for antiplasmodial properties, which included theoretical explanations for their mode of action . The synthesis and characterization of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides involved conformational studies using NMR spectroscopy and computational calculations . The novel fluorinating agent perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was synthesized and tested for its electrophilic fluorination capabilities on various substrates .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Derivatives : New acetamide derivatives, including those similar to the specified compound, have been synthesized. These compounds' structures were established using various spectroscopic methods, such as MS, IR, CHN, and NMR spectral data (Wang, Li, Dong, & Dong, 2010).
Crystal Structure and DFT Studies : Research on the title compound N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide revealed its crystal structure through X-ray crystallographic studies. Density functional theory (DFT) calculations were also performed to understand its properties (Gautam, Gautam, & Chaudhary, 2013).
Biological Applications and Activity
Antiplasmodial Properties : Some novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated potential in vitro antiplasmodial properties. Their activity against Plasmodium falciparum was evaluated, and their molecular docking indicated a possible mode of action against the parasite (Mphahlele, Mmonwa, & Choong, 2017).
Anticancer Activity : Certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, structurally related to the specified compound, were studied for their anticancer activity. Some of these compounds showed significant growth inhibition against various cancer cell lines (Karaburun et al., 2018).
Additional Research Areas
Antibacterial Agents : Derivatives of fluorine-substituted amino-1,2,4-triazines, structurally related to the specified compound, were synthesized and evaluated for their antibacterial properties. Some of these compounds showed activity against various bacterial strains (Alharbi & Alshammari, 2019).
Herbicidal Activity : Novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives were synthesized and showed effective herbicidal activities against dicotyledonous weeds (Wu et al., 2011).
特性
IUPAC Name |
N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-7(18)8-2-3-9-5-11(6-10(9)4-8)17-12(19)13(14,15)16/h2-4,11H,5-6H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZPIWBJCMATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437767 | |
| Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |
CAS RN |
601487-87-0 | |
| Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

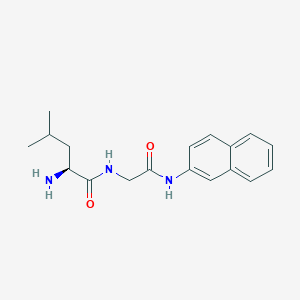
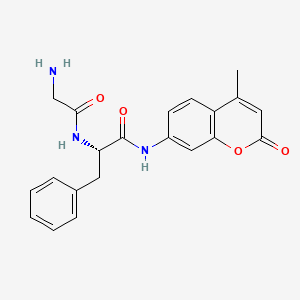
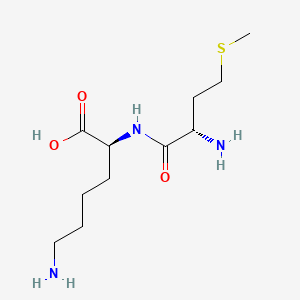
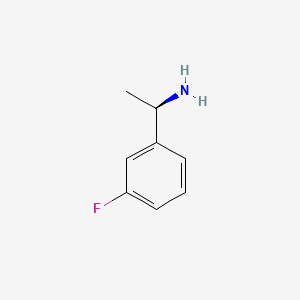
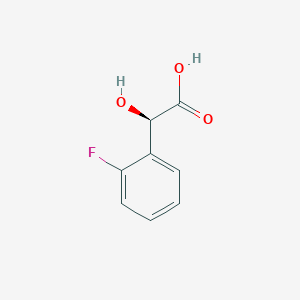
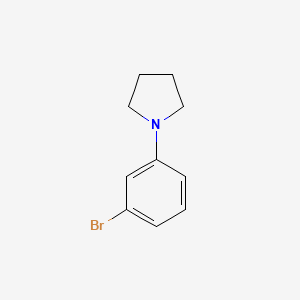
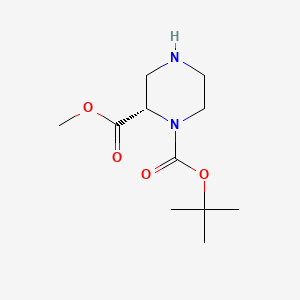
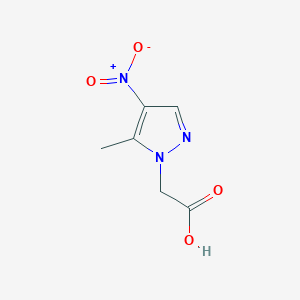
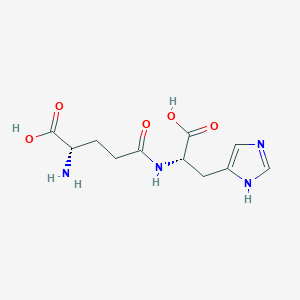
![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)
